molecular formula C16H13BrF3N5O B258450 3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Katalognummer B258450
Molekulargewicht: 428.21 g/mol
InChI-Schlüssel: JZDJZSAGVVMYBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a molecule that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the pyrazolo[1,5-a]pyrimidine family and has been found to possess interesting pharmacological properties.

Wirkmechanismus

The mechanism of action of 3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of CDK2 and GSK-3β. This leads to the arrest of cell cycle progression and the induction of apoptosis in cancer cells. In addition, this compound has been found to modulate the activity of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide have been studied extensively. This compound has been found to exhibit potent antitumor activity in vitro and in vivo, as well as neuroprotective effects in animal models of neurodegenerative diseases. In addition, this compound has been found to exhibit anti-inflammatory and analgesic effects, which may have implications for the treatment of inflammatory disorders and pain.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments include its potent inhibitory activity against CDK2 and GSK-3β, as well as its ability to modulate the activity of certain neurotransmitters. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the research on 3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide. One potential direction is the development of more efficient synthesis methods for this compound. Another direction is the exploration of its potential applications in the treatment of other diseases such as diabetes and Alzheimer's disease. Furthermore, the development of analogs of this compound with improved pharmacological properties may also be an area of future research.

Synthesemethoden

The synthesis of 3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has been reported in the literature. One of the methods involves the reaction of 5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid with cyanomethyl bromide in the presence of triethylamine. The resulting intermediate is then treated with 3-bromo-1,2-dichloroethane to give the final product.

Wissenschaftliche Forschungsanwendungen

The potential applications of 3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide in scientific research are vast. This compound has been found to exhibit potent inhibitory activity against certain enzymes such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β). These enzymes are involved in the regulation of cell cycle progression and have been implicated in the development of various diseases such as cancer, Alzheimer's disease, and diabetes.

Eigenschaften

Produktname

3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Molekularformel

C16H13BrF3N5O

Molekulargewicht

428.21 g/mol

IUPAC-Name

3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C16H13BrF3N5O/c17-12-13(15(26)22-7-6-21)24-25-11(16(18,19)20)8-10(23-14(12)25)9-4-2-1-3-5-9/h1-5,10-11,24H,7-8H2,(H,22,26)

InChI-Schlüssel

JZDJZSAGVVMYBJ-UHFFFAOYSA-N

Isomerische SMILES

C1C(N=C2C(=C(NN2C1C(F)(F)F)C(=O)NCC#N)Br)C3=CC=CC=C3

SMILES

C1C(N=C2C(=C(NN2C1C(F)(F)F)C(=O)NCC#N)Br)C3=CC=CC=C3

Kanonische SMILES

C1C(N=C2C(=C(NN2C1C(F)(F)F)C(=O)NCC#N)Br)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.